molecular formula C14H10F3NO3S B2498123 Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate CAS No. 866150-53-0

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate

Cat. No.: B2498123
CAS No.: 866150-53-0
M. Wt: 329.29
InChI Key: KPQFPXZMBKGDPG-UHFFFAOYSA-N
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Description

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a trifluoromethyl benzamido group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Trifluoromethyl Benzamido Group: This step can be achieved through a nucleophilic substitution reaction where a trifluoromethyl benzamide is introduced to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Similar in structure but lacks the thiophene ring.

    3-Aminobenzo[b]thiophene: Contains the thiophene ring but lacks the trifluoromethyl benzamido group.

Uniqueness: Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is unique due to the combination of the trifluoromethyl benzamido group and the thiophene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity.

Biological Activity

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, biological properties, and implications for drug development.

Chemical Structure and Synthesis

This compound contains a thiophene core substituted with a trifluoromethyl group and an amide functionality. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making it a valuable component in drug design .

The synthesis of this compound typically involves the reaction of thiophene derivatives with trifluoromethylated benzoyl chlorides under basic conditions. Recent methodologies have employed microwave-assisted synthesis to increase yields and reduce reaction times, demonstrating the compound's accessibility for further biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds containing the thiophene moiety have been shown to inhibit various kinases involved in cancer progression. The introduction of a trifluoromethyl group has been linked to enhanced potency against specific cancer cell lines .

In a comparative study, different derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that the trifluoromethyl-substituted analogs exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with some compounds achieving over 70% inhibition at concentrations around 20 μM .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. A detailed analysis of its interactions with various kinases revealed that it could effectively inhibit several targets, including c-MET, which plays a crucial role in tumor growth and metastasis. The binding affinity and inhibition profiles indicate that this compound could be developed as a targeted therapy for specific cancers .

Case Studies

  • Inhibition of c-MET Kinase : In vitro studies demonstrated that this compound inhibited c-MET activity by approximately 50% at concentrations as low as 8.1 μM. This finding is significant as c-MET is often overexpressed in various cancers, making it a prime target for therapeutic intervention .
  • Cell Viability Assays : In assays conducted on NSCLC cell lines, this compound showed promising results in reducing cell viability. The IC50 values were determined through MTT assays, indicating effective cytotoxicity without significant effects on normal cells at similar concentrations .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been assessed through computational models predicting its absorption, distribution, metabolism, and excretion (ADME). The presence of the trifluoromethyl group enhances its metabolic stability while improving oral bioavailability, suggesting that it could be a suitable candidate for further development into an oral medication .

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQFPXZMBKGDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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